![molecular formula C10H15N3O B1377547 2-(プロパン-2-イル)-2H,3H,5H,6H,7H,8H-ピリド[4,3-c]ピリダジン-3-オン CAS No. 1376278-48-6](/img/structure/B1377547.png)
2-(プロパン-2-イル)-2H,3H,5H,6H,7H,8H-ピリド[4,3-c]ピリダジン-3-オン
説明
“2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one” is a derivative of pyridazinone, which is a heterocyclic compound . Pyridazinone derivatives contain two adjacent nitrogen atoms in a six-membered ring and an oxygen atom at the 3rd position of the ring . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including “2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one”, consists of a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3rd position of the ring .
科学的研究の応用
薬理学的用途
ピリダジン-3(2H)-オンは、その薬理学的意義で知られています。 これらは、ナノモル範囲での血管拡張作用を含む様々な生物活性について研究されてきました 。 6-ベンゾキサジニルピリダジン-3-オンのような化合物は、PDE3の阻害と陽性変力作用の可能性を示しています .
合成と誘導体
ピリダジン-3(2H)-オンの新規誘導体の合成は、鎮痛剤、抗炎症剤、および非潰瘍性剤としての可能性があるため、研究の対象となっています 。 これは、「2-(プロパン-2-イル)-2H,3H,5H,6H,7H,8H-ピリド[4,3-c]ピリダジン-3-オン」も同様の用途で探求できる可能性を示しています。
化学合成法
ピラジンやピリダジンなどの縮合複素環を含む構造を調製するための合成法に関する研究が行われています 。 これは、問題の化合物に適用できる独自の合成経路が存在する可能性を示しています。
将来の方向性
Given the wide range of pharmacological activities exhibited by pyridazinone derivatives, they are of significant interest in medicinal chemistry and drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one” and its derivatives.
作用機序
Target of Action
The primary targets of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound acts as a cyclooxygenase-2 inhibitor . It interacts with COX enzymes, specifically inhibiting COX-2, thereby blocking the production of prostaglandins . This results in reduced inflammation and pain signaling .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain, and fever .
Pharmacokinetics
This suggests that the compound is well-absorbed in the digestive tract, widely distributed in the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
The inhibition of COX-2 and subsequent reduction in prostaglandin production results in anti-inflammatory, analgesic, and antipyretic effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain .
生化学分析
Biochemical Properties
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain . Additionally, this compound interacts with platelet aggregation factors, thereby inhibiting platelet aggregation and reducing the risk of thrombosis . The nature of these interactions involves binding to the active sites of the enzymes, leading to inhibition of their activity.
Cellular Effects
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell proliferation . Furthermore, it influences cellular metabolism by affecting the production of reactive oxygen species (ROS) and modulating mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of COX-2 and other enzymes, leading to their inhibition . It also interacts with transcription factors, thereby modulating the expression of genes involved in inflammation and cell proliferation . Additionally, it affects the activity of kinases and phosphatases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its inhibitory activity against COX-2 and other enzymes, with no significant loss of potency . Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without any noticeable adverse effects . At higher doses, it may cause toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a clear dose-response relationship between the administered dose and the observed effects .
Metabolic Pathways
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and biotransformation . The compound is metabolized into several metabolites, which may exhibit different pharmacological activities . Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in inflammation and oxidative stress .
Transport and Distribution
The transport and distribution of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and mitochondria . It also exhibits a high affinity for binding proteins, which facilitate its transport and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and signaling pathways . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, thereby influencing its activity and function .
特性
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)5-8-6-11-4-3-9(8)12-13/h5,7,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXBSHHCONFBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



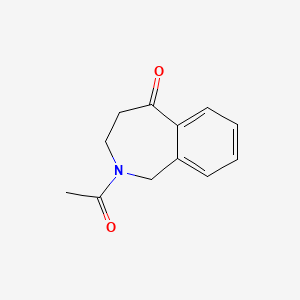

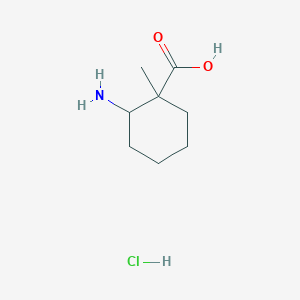
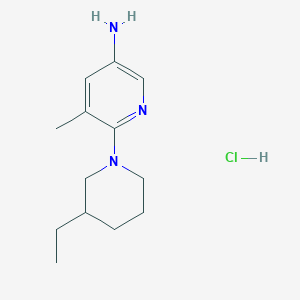
methanamine hydrochloride](/img/structure/B1377471.png)
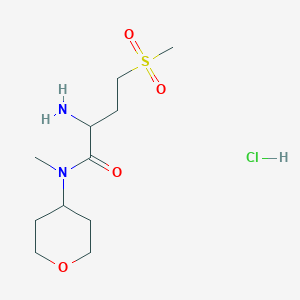

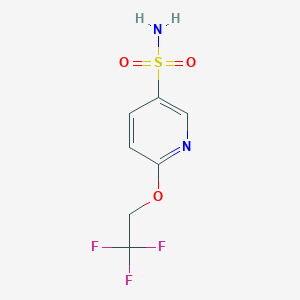
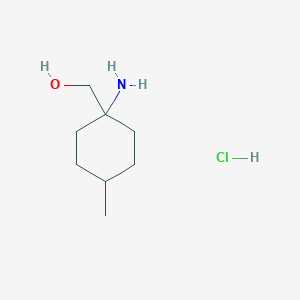
![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)


![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1377486.png)
